Palladium(II) acetylacetonate chemical properties and structure
Palladium(II) acetylacetonate chemical properties and structure
An In-Depth Technical Guide to Palladium(II) Acetylacetonate: Structure, Properties, and Applications
Executive Summary
Palladium(II) acetylacetonate, denoted as Pd(acac)₂, is a cornerstone organometallic complex widely employed as a catalyst precursor in organic synthesis and as a source material for palladium thin films and nanoparticles.[1][2] Its chemical formula is C₁₀H₁₄O₄Pd, and it is systematically named Bis(2,4-pentanedionato-O,O')-palladium(II).[3][4] This guide serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of its molecular structure, physicochemical properties, synthesis protocols, and critical applications. The narrative emphasizes the causal relationships behind its chemical behavior and provides validated experimental methodologies grounded in authoritative literature.
Molecular Structure and Bonding
The utility of Pd(acac)₂ is fundamentally derived from its well-defined and stable coordination geometry. Understanding this structure is critical to appreciating its reactivity and role as a catalyst precursor.
Coordination Geometry and Symmetry
Palladium(II) acetylacetonate adopts a square-planar coordination geometry around the central Pd(II) ion, which is characteristic of d⁸ metal complexes.[5][6] The two acetylacetonate (acac) ligands are bidentate, coordinating to the palladium center through their two oxygen atoms to form stable five-membered chelate rings.[7] This chelation contributes significantly to the compound's thermal stability. The molecule is relatively planar and possesses an idealized D₂h point group symmetry.[1] X-ray crystallography has confirmed this structure, revealing the precise bond lengths and angles that define its geometry.[8][9]
Figure 1: Molecular Structure of Palladium(II) Acetylacetonate.
Electronic Structure and Ligand Bonding
The acetylacetonate ligand is the deprotonated form of acetylacetone, a β-diketone. The negative charge is delocalized across the O-C-C-C-O framework, which is reflected in the C-C and C-O bond lengths being intermediate between single and double bonds. This delocalization is a key feature of the ligand's electronic structure and its ability to form stable metal complexes. The bonding to the palladium center can be described as a donation of electron density from the oxygen lone pairs into the vacant d-orbitals of the Pd(II) ion.
Physicochemical Properties
The physical and chemical properties of Pd(acac)₂ dictate its handling, storage, and suitability for various applications.
| Property | Value | Source(s) |
| CAS Number | 14024-61-4 | [1][3] |
| Molecular Formula | C₁₀H₁₄O₄Pd | [1][3][10] |
| Molecular Weight | 304.64 g/mol | [3][10] |
| Appearance | Yellow to orange crystalline powder/solid | [1][11][12] |
| Melting Point | 190-205 °C (decomposes) | [12][13][14] |
| Solubility | Soluble in benzene, chloroform; low solubility in water | [12][15] |
| Thermal Stability | Sublimes at 100-160 °C under inert atmosphere | [14][16][17] |
Table 1: Key Physicochemical Properties of Palladium(II) Acetylacetonate.
Physical State and Solubility
Pd(acac)₂ is a yellow, air-stable solid at room temperature.[1][11] Its nonpolar, coordination-saturated structure renders it soluble in many organic solvents such as benzene, chloroform, and acetone, but poorly soluble in water.[12][15] This solubility profile is advantageous for its use in homogeneous catalysis in organic media.
Thermal Stability and Decomposition
A critical property for applications like Chemical Vapor Deposition (CVD) is its thermal behavior. Pd(acac)₂ sublimes without significant decomposition in the temperature range of 100-160 °C under an inert atmosphere like helium or argon.[2][16][17] At higher temperatures, it undergoes thermal decomposition to yield palladium metal, palladium oxide, or palladium carbide, depending on the atmosphere.[17][18] It is notably unstable in the presence of hydrogen, even at lower temperatures.[16]
Spectroscopic Signature
Spectroscopic analysis is essential for identity confirmation and for studying its reactions.
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is relatively simple due to the molecule's symmetry, typically showing two main signals: a singlet for the methyl protons (CH₃) and a singlet for the methine proton (CH) of the acac backbone.[19][20] ³¹P NMR is a powerful tool for studying the interaction of Pd(acac)₂ with phosphine ligands, a common first step in the formation of active catalysts.[19][21]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic strong absorption bands corresponding to the C=C and C=O stretching vibrations of the delocalized chelate ring, typically observed in the region of 1520-1580 cm⁻¹.[22][23] The absence of a broad O-H stretch (around 3000 cm⁻¹) confirms the deprotonation of the acetylacetone ligand.
Synthesis and Characterization
While commercially available, understanding the synthesis of Pd(acac)₂ provides insight into potential impurities and quality control. The most common laboratory-scale synthesis relies on the precipitation of the complex from an aqueous solution.
Rationale for Precursor Selection
Palladium(II) chloride (PdCl₂) is a common and cost-effective starting material.[13] The synthesis involves the displacement of the chloride ligands by the acetylacetonate ligands. The choice of a basic medium in the final step is crucial; acetylacetone is a weak acid, and deprotonation is required for it to act as a chelating ligand. The pH adjustment facilitates this deprotonation and subsequent precipitation of the neutral, water-insoluble Pd(acac)₂ complex.
Experimental Protocol: Synthesis from Palladium(II) Chloride
This protocol is adapted from established methods and is designed to be self-validating through clear observational checkpoints.[13]
Step 1: Preparation of Palladium Precursor Solution
-
Dissolve palladium(II) chloride (PdCl₂) in a minimal amount of concentrated hydrochloric acid. The HCl is necessary to form the water-soluble tetrachloropalladinate([PdCl₄]²⁻) complex.
-
Stir the mixture until a clear, dark solution is obtained.
Step 2: Addition of Ligand
-
To the stirred palladium solution, add a stoichiometric amount (or slight excess) of acetylacetone (Hacac).
-
Continue stirring. The solution should remain clear at this stage as the ligand exchange has not yet been driven to completion.
Step 3: Precipitation of Product
-
Slowly add an aqueous alkali hydroxide solution (e.g., 4M NaOH) dropwise while vigorously stirring.
-
Monitor the pH of the solution. As the pH approaches 7-8, a yellow precipitate of Pd(acac)₂ will form. The base deprotonates the Hacac, allowing it to coordinate with the Pd(II) center and precipitate the neutral complex.
-
Continue adding the base until precipitation is complete (pH ~7.5).
Step 4: Isolation and Purification
-
Isolate the precipitated yellow solid by vacuum filtration.
-
Wash the solid thoroughly with deionized water to remove inorganic salts (e.g., NaCl).
-
Finally, wash with a small amount of a non-solvent like ethanol or ether to facilitate drying.
-
Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C).
Validation: A successful synthesis yields a canary yellow, finely crystalline solid with a melting point corresponding to literature values (decomposition around 190-205 °C).[13]
Figure 2: Workflow for the Synthesis of Palladium(II) Acetylacetonate.
Core Applications in Catalysis
Pd(acac)₂ is rarely the catalytically active species itself. Instead, it serves as a robust, air-stable, and soluble precursor to the low-valent palladium species (typically Pd(0)) that enter the catalytic cycle.[1][24]
Role as a Catalyst Precursor
In many cross-coupling reactions, Pd(acac)₂ is combined with phosphine ligands and, often, a reducing agent or a reaction partner that can facilitate reduction.[24] The phosphines displace the acac ligands and the resulting complex is more readily reduced to the active Pd(0) species, which can then initiate the catalytic cycle via oxidative addition. Its use is widespread in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[6][14]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the use of Pd(acac)₂ as a pre-catalyst for a fundamental C-C bond-forming reaction.
Objective: To couple an aryl halide (e.g., 4-bromotoluene) with an arylboronic acid (e.g., phenylboronic acid).
Reagents & Setup:
-
Reaction Vessel: A Schlenk flask or similar oven-dried glassware under an inert atmosphere (N₂ or Ar).
-
Reactants: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol).
-
Pre-catalyst: Pd(acac)₂ (0.01-0.02 mmol, 1-2 mol%).
-
Ligand: A suitable phosphine, e.g., triphenylphosphine (PPh₃) (0.02-0.04 mmol).
-
Base: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).
-
Solvent: A suitable solvent system, e.g., a mixture of toluene and water.
Procedure:
-
To the reaction vessel, add the aryl halide, arylboronic acid, Pd(acac)₂, and phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent and the aqueous base solution via syringe.
-
Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The base is essential for activating the boronic acid to form a more nucleophilic boronate species. The phosphine ligand stabilizes the Pd(0) intermediate and influences the rate and selectivity of the reaction. The Pd(acac)₂ is reduced in situ to Pd(0), which then enters the catalytic cycle.
Figure 3: Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.
Safety and Handling Protocols
Proper handling of Pd(acac)₂ is imperative due to its potential health hazards.
Hazard Identification
Pd(acac)₂ is classified as hazardous.[25][26] Users must consult the latest Safety Data Sheet (SDS) before handling.[11][26][27]
| Hazard Class | GHS Statement | Source(s) |
| Acute Oral Toxicity | H302: Harmful if swallowed | [11][26] |
| Skin Irritation | H315: Causes skin irritation | [26] |
| Eye Irritation | H319: Causes serious eye irritation | [26] |
| Skin Sensitization | H317: May cause an allergic skin reaction | [25] |
| Respiratory Irritation | H335: May cause respiratory irritation | [11][26] |
Table 2: GHS Hazard Information for Palladium(II) Acetylacetonate.
Safe Handling and Storage
-
Engineering Controls: Always handle Palladium(II) acetylacetonate in a certified chemical fume hood to avoid inhalation of dust.[11][26]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[26][28]
-
Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][28]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[26]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide assistance and seek medical attention.[11][26]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
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Title: Palladium(II) acetylacetonate Source: NIST WebBook URL: [Link]
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Title: Palladium(II) acetylacetonate | C10H14O4Pd Source: PubChem URL: [Link]
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Title: Palladium(ii)-Acetylacetonato Complexes with Mesoionic Carbenes: Synthesis, Structures and Their Application in the Suzuki-Miyaura Cross Coupling Reaction Source: MDPI URL: [Link]
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Title: Thermal behavior of palladium (II) acetylacetonate Source: ResearchGate URL: [Link]
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Title: Chemical Properties of Palladium(II) acetylacetonate (CAS 14024-61-4) Source: Cheméo URL: [Link]
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Title: (A) ³¹P NMR (202 MHz) spectra of the reaction between Pd(acac)2 and two... Source: ResearchGate URL: [Link]
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Title: Infrared spectra of Pd(acac) 2 in KBr tablets at different dilutions Source: ResearchGate URL: [Link]
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Title: Insights into the mechanism of active catalyst generation for the PdII(acac)2/PPh3 system in the context of telomerization of 1,3-butadiene Source: Royal Society of Chemistry URL: [Link]
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